molecular formula C23H22ClN7 B2384417 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 946296-90-8

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

Cat. No. B2384417
M. Wt: 431.93
InChI Key: ICVJNVSITPAWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine, also known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It is used to treat major depressive disorder, anxiety disorders, and insomnia.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine' involves the reaction of 4-methylphenylpiperazine with 3-chlorobenzaldehyde to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 2-amino-4-(4-methylphenyl)pteridine to form the final product.

Starting Materials
4-methylphenylpiperazine, 3-chlorobenzaldehyde, 2-amino-4-(4-methylphenyl)pteridine

Reaction
Step 1: React 4-methylphenylpiperazine with 3-chlorobenzaldehyde in the presence of a suitable solvent and catalyst to form 4-(3-chlorophenyl)piperazine., Step 2: Isolate and purify 4-(3-chlorophenyl)piperazine., Step 3: React 4-(3-chlorophenyl)piperazine with 2-amino-4-(4-methylphenyl)pteridine in the presence of a suitable solvent and catalyst to form the final product, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine., Step 4: Isolate and purify the final product.

Mechanism Of Action

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine works by blocking the reuptake of serotonin and inhibiting the activity of certain serotonin receptors. This leads to an increase in the levels of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety.

Biochemical And Physiological Effects

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of norepinephrine and dopamine in the brain, which are also associated with improvements in mood. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has also been found to have sedative effects, which make it useful in the treatment of insomnia.

Advantages And Limitations For Lab Experiments

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it useful for studying the effects of serotonin on the brain. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is also relatively safe and has a low risk of abuse. However, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has some limitations for lab experiments. It has a short half-life, which means that it may not be effective for long-term studies. Additionally, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has a low affinity for serotonin receptors, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine. One area of research is the development of more effective and selective SARIs. Another area of research is the study of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is a need for more research on the long-term effects of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine and its potential use in the treatment of other conditions.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety disorders, and insomnia. It has also been studied for its potential use in the treatment of other conditions such as neuropathic pain, post-traumatic stress disorder (PTSD), and alcohol withdrawal syndrome.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7/c1-16-5-7-18(8-6-16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)19-4-2-3-17(24)15-19/h2-10,15H,11-14H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVJNVSITPAWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

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